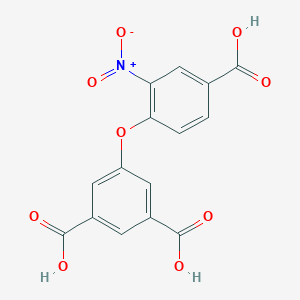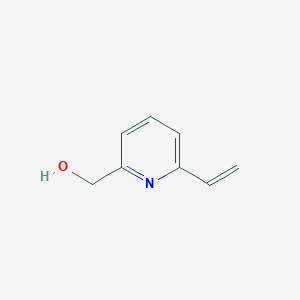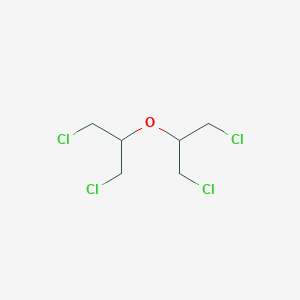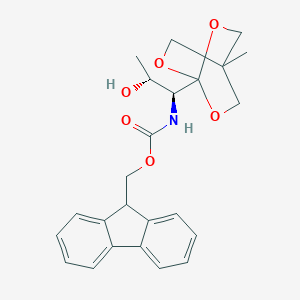
methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate, also known as METC, is a chemical compound with potential applications in the field of medicinal chemistry. It is a thiazine derivative with a carboxylate group and an ethoxy-hydroxy substituent. This compound has been synthesized using different methods, and its biological activity has been studied in vitro and in vivo.
作用机制
The mechanism of action of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate is not fully understood. However, it has been suggested that methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls or by interfering with bacterial DNA replication. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate may inhibit the proliferation of cancer cells by inducing apoptosis or by inhibiting cell cycle progression. The antioxidant activity of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate may be due to its ability to scavenge free radicals and to inhibit lipid peroxidation.
Biochemical and Physiological Effects:
methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been found to have both biochemical and physiological effects. In vitro studies have shown that methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate inhibits the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. These enzymes are involved in various physiological processes, including neurotransmission, melanin synthesis, and carbohydrate metabolism. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. These cytokines play a role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using analytical techniques. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been found to exhibit a wide range of biological activities, making it a promising candidate for further research. However, there are also some limitations to working with methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate. For example, its solubility in water is limited, which may affect its bioavailability and limit its use in certain applications. In addition, the mechanism of action of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate is not fully understood, which may make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate. First, further studies are needed to elucidate the mechanism of action of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate. This will help to identify potential targets for drug development and to optimize its use in various applications. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate in vivo. This will help to determine its bioavailability, toxicity, and efficacy in animal models. Third, studies are needed to investigate the potential use of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate in combination with other drugs or therapies. This may enhance its efficacy and reduce its toxicity. Finally, studies are needed to investigate the potential use of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate in the treatment of other diseases, such as neurodegenerative diseases and diabetes.
合成方法
Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been synthesized using various methods, including the reaction of ethyl 2-bromoacetate with thiourea followed by cyclization with sodium ethoxide, and the reaction of ethyl 2-chloroacetate with thiourea followed by cyclization with sodium ethoxide. The yield of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate using these methods ranges from 30% to 50%. The purity of the product can be confirmed by using analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities. In vitro studies have shown that methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate inhibits the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has also been found to inhibit the proliferation of cancer cells, including breast cancer, lung cancer, and liver cancer cells. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
属性
CAS 编号 |
129846-99-7 |
|---|---|
产品名称 |
methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate |
分子式 |
C8H11NO4S |
分子量 |
217.24 g/mol |
IUPAC 名称 |
methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C8H11NO4S/c1-3-13-8-9-6(10)4-5(14-8)7(11)12-2/h4-5,10H,3H2,1-2H3 |
InChI 键 |
BJHYAMVJKPZTKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=CC(S1)C(=O)OC)O |
规范 SMILES |
CCOC1=NC(=CC(S1)C(=O)OC)O |
同义词 |
6H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-4-hydroxy-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)


![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)









![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)